Structural Differentiation: n-Hexyl vs. n-Pentyl Side Chain Length Defines Chromatographic Selectivity
CBDHA contains an n-hexyl side chain (C6) on the resorcinyl moiety, in contrast to the n-pentyl chain (C5) of CBDA, the most abundant acidic phytocannabinoid [1]. This structural extension increases the molecular formula to C23H32O4 (372.5 g/mol) compared to C22H30O4 (358.5 g/mol) for CBDA [1][2]. The additional methylene group directly impacts chromatographic retention, enabling baseline separation of the two homologs under standard reversed-phase LC conditions [1]. This property is critical for accurate quantification in plant extracts where both compounds may co-occur, preventing misassignment of the hexyl homolog as the pentyl form [1].
| Evidence Dimension | Side Chain Carbon Length and Molecular Weight |
|---|---|
| Target Compound Data | n-Hexyl (C6); Formula C23H32O4; 372.5 g/mol |
| Comparator Or Baseline | CBDA (cannabidiolic acid): n-Pentyl (C5); Formula C22H30O4; 358.5 g/mol |
| Quantified Difference | +1 carbon in alkyl chain; Δ 14.0 g/mol in molecular weight |
| Conditions | Chemical structure determination by NMR and HRMS; molecular formula confirmed by high-resolution mass spectrometry [1] |
Why This Matters
Procuring CBDHA instead of CBDA ensures chromatographic separation and accurate mass spectrometric identification of hexyl-chain cannabinoids, preventing false positives or quantification errors in complex samples.
- [1] Linciano, P., Citti, C., Russo, F., et al. Identification of a new cannabidiol n-hexyl homolog in a medicinal cannabis variety with an antinociceptive activity in mice: Cannabidihexol. Sci. Rep. 10, 22019 (2020). View Source
- [2] GLPBIO. CBDHA (Cannabidihexolic Acid, Cannabidiolic Acid-C6, CBDA-C6) Product Page. View Source
